Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate
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Overview
Description
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is an organic compound with the molecular formula C6H13NO2S. This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in agriculture, medicine, and industry. Carbamates are often used as insecticides, herbicides, and fungicides due to their ability to inhibit cholinesterase enzymes.
Mechanism of Action
Target of Action
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known as EN300-4996285, is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of EN300-4996285 are likely to be amines in biochemical pathways.
Mode of Action
The interaction of EN300-4996285 with its targets involves the formation of carbamates from amines . This process can be installed and removed under relatively mild conditions . The carbamate protecting groups, such as the one formed by EN300-4996285, can be removed with strong acid or heat .
Biochemical Pathways
The action of EN300-4996285 affects the biochemical pathways involving amines, particularly those related to peptide synthesis . By acting as a protecting group for amines, EN300-4996285 can influence the formation of peptides, which are crucial components of proteins and play significant roles in various biological functions.
Result of Action
The molecular and cellular effects of EN300-4996285’s action primarily involve the protection of amines during peptide synthesis . This protection can prevent unwanted side reactions, thereby ensuring the correct formation of peptides. The removal of the carbamate protecting group then allows the peptides to perform their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-4996285. Factors such as pH can affect the installation and removal of the carbamate protecting group . Additionally, the presence of other reactive substances can potentially interfere with its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate typically involves the reaction of methyl isocyanate with N-methyl-N-(2-methylsulfanylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
CH3NCO+CH3NHCH2CH2SCH3→CH3NHCOOCH3CH2CH2SCH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction parameters to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methomyl: An oxime carbamate insecticide with a similar mode of action.
Carbaryl: Another carbamate insecticide known for its broad-spectrum activity.
Aldicarb: A highly toxic carbamate pesticide.
Uniqueness
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is unique due to its specific structural features, such as the presence of a methylsulfanyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to other carbamates.
Properties
IUPAC Name |
methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUNAVLDWUNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603297-08-0 |
Source
|
Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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